molecular formula C29H25FN6OS B10901973 N'-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B10901973
M. Wt: 524.6 g/mol
InChI Key: GMWKXEGTJVDWGM-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate hydrazine derivative with an acyl chloride to form the hydrazide.

    Condensation reaction: The hydrazide is then condensed with an aldehyde or ketone to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with a thiol derivative to form the triazole ring.

    Final assembly: The final step involves the coupling of the triazole derivative with the naphthylamino and fluorophenyl groups under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N’-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a drug delivery agent.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H25FN6OS

Molecular Weight

524.6 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H25FN6OS/c1-20(21-14-16-23(30)17-15-21)32-34-28(37)19-38-29-35-33-27(36(29)24-10-3-2-4-11-24)18-31-26-13-7-9-22-8-5-6-12-25(22)26/h2-17,31H,18-19H2,1H3,(H,34,37)

InChI Key

GMWKXEGTJVDWGM-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F

Origin of Product

United States

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